molecular formula C14H30O B1204251 2-Tetradecanol CAS No. 4706-81-4

2-Tetradecanol

Cat. No.: B1204251
CAS No.: 4706-81-4
M. Wt: 214.39 g/mol
InChI Key: BRGJIIMZXMWMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tetradecanol, also known as sec-Tetradecyl alcohol or tetradecan-2-ol, is a long-chain fatty alcohol with the molecular formula C14H30O. It is a colorless to slightly yellow solid with a waxy texture. This compound is part of the alcohol family and is characterized by its fourteen-carbon chain with a hydroxyl group attached to the second carbon atom .

Mechanism of Action

Target of Action

This compound is a long-chain alcohol with fourteen carbon atoms , and it’s likely to interact with a variety of biological molecules due to its hydrophobic nature.

Biochemical Pathways

Long-chain alcohols like 2-tetradecanol can be metabolized in the liver through oxidation to their corresponding fatty acids . These fatty acids can then be further metabolized through β-oxidation, a process that generates energy for the cell.

Pharmacokinetics

Due to its lipophilic nature, it is likely to be absorbed in the gastrointestinal tract following oral administration . Once absorbed, it may be distributed throughout the body, particularly to fatty tissues. Metabolism is likely to occur in the liver, and excretion may occur via the feces and urine.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other lipids and proteins could affect its absorption and distribution. Additionally, factors such as pH and temperature could influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

2-Tetradecanol participates in several biochemical reactions, primarily involving lipid metabolism. It interacts with enzymes such as alcohol dehydrogenases and fatty alcohol oxidases. These enzymes catalyze the oxidation of this compound to its corresponding aldehyde and acid forms . The interaction with alcohol dehydrogenases involves the transfer of hydrogen atoms, converting this compound into tetradecanal. This reaction is crucial for the metabolism of fatty alcohols in the body.

Cellular Effects

This compound has been shown to influence various cellular processes. It significantly inhibits the secretion of interleukin-2 (IL-2) in T cells, which is a critical growth factor for these cells . This inhibition is mediated through the downregulation of NF-κB, a transcription factor involved in immune responses. By reducing IL-2 secretion, this compound can suppress T cell proliferation and potentially modulate immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes involved in lipid metabolism, such as fatty alcohol oxidases . This inhibition prevents the conversion of this compound to its oxidized forms, thereby affecting the overall lipid metabolic pathway. Additionally, this compound can modulate gene expression by influencing transcription factors like NF-κB, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, especially when exposed to light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of T cell proliferation and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can effectively modulate immune responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of lipid metabolism . These adverse effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is oxidized by fatty alcohol oxidases to form tetradecanal, which is further converted to tetradecanoic acid . These metabolic conversions are essential for the utilization and breakdown of fatty alcohols in the body. The involvement of this compound in these pathways can influence overall metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in lipid-rich compartments. The distribution of this compound can affect its availability and activity within different cellular environments.

Subcellular Localization

This compound is primarily localized in lipid-rich compartments within cells, such as the endoplasmic reticulum and lipid droplets . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its role in lipid metabolism and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tetradecanol can be synthesized through various methods. One common approach involves the hydrogenation of tetradecanoic acid (myristic acid) or its esters. This process typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of tetradecanoic acid using reducing agents like lithium aluminum hydride or sodium borohydride. Another method involves the hydroformylation of dodecene followed by hydrogenation .

Chemical Reactions Analysis

Types of Reactions: 2-Tetradecanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Tetradecanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 2-Tetradecanol: this compound is unique due to its specific position of the hydroxyl group, which imparts distinct chemical and physical properties compared to its isomers and homologs. This positional difference influences its reactivity and interaction with other molecules, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

tetradecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGJIIMZXMWMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871095
Record name 2-tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4706-81-4
Record name (±)-2-Tetradecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4706-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Tetradecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-TETRADECANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87599
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetradecan-2-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tetradecanol
Reactant of Route 2
Reactant of Route 2
2-Tetradecanol
Reactant of Route 3
Reactant of Route 3
2-Tetradecanol
Reactant of Route 4
Reactant of Route 4
2-Tetradecanol
Reactant of Route 5
Reactant of Route 5
2-Tetradecanol
Reactant of Route 6
Reactant of Route 6
2-Tetradecanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.